
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reaction, as well as the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Metabolic Studies and Disposition
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide and its derivatives have been the subject of various scientific research applications. One significant area of study involves their metabolism and disposition. For instance, 19F-nuclear magnetic resonance (NMR) has been used to support drug discovery programs by studying the metabolic fate and excretion balance of compounds in this class. The study highlighted that compounds within this category are mainly eliminated through metabolism, with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).
Antimicrobial and Antifungal Applications
Compounds related to N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide have shown potential antimicrobial and antifungal activities. Novel derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains, and for antifungal activity against different fungal strains. Some of these derivatives demonstrated promising antimicrobial activity, suggesting their potential for further development and use in antimicrobial therapies (Babu et al., 2015).
Cancer Research and Cytotoxicity
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide related compounds have also been explored for their potential in cancer research. Certain derivatives have been synthesized and characterized, showing cytotoxic effects on various cancer cell lines. This highlights the potential of these compounds as anticancer agents, with studies focusing on understanding their mechanisms of action and enhancing their effectiveness in targeting cancer cells (Kelly et al., 2007).
Biological Evaluation of Synthetic Cannabinoids
Interestingly, carboxamide-type synthetic cannabinoids, which are chemically related to N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide, have been synthesized and evaluated for their activities as CB1/CB2 receptor agonists. These studies provide insights into the pharmacological properties of these synthetic cannabinoids, which can be crucial for forensic cases and understanding their potential therapeutic or adverse effects (Doi et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-12-7-6-11(16-17-12)13(18)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYMLFMOWYZOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2631650.png)
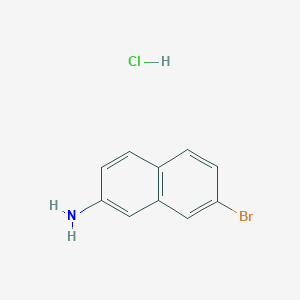
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)
![Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride](/img/structure/B2631653.png)
![N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide](/img/structure/B2631656.png)
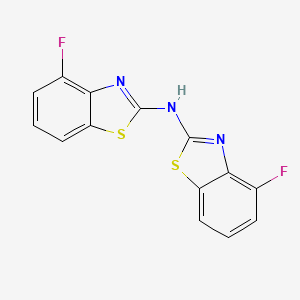
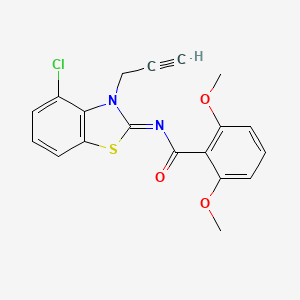
![N-(2-furylmethyl)-4-{[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2631662.png)
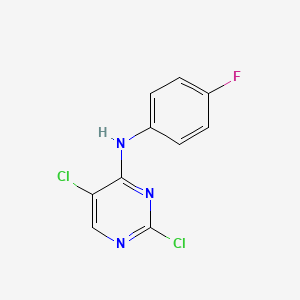
![1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2631664.png)
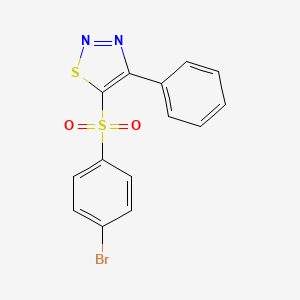
![N-[(1-Methylsulfanylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2631669.png)
![{1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine](/img/structure/B2631670.png)
